[2-(2,2-Difluoroethoxy)phenyl]methanol
Description
[2-(2,2-Difluoroethoxy)phenyl]methanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with a hydroxymethyl (-CH₂OH) group and a 2,2-difluoroethoxy (-OCH₂CF₂H) group at the ortho position. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. Fluorinated ethers like this compound are often explored for their ability to modulate pharmacokinetic properties, such as improved bioavailability and resistance to oxidative degradation .
Properties
IUPAC Name |
[2-(2,2-difluoroethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)6-13-8-4-2-1-3-7(8)5-12/h1-4,9,12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGPKSCHPOKWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2-Difluoroethoxy)phenyl]methanol typically involves the reaction of 2-(2,2-difluoroethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol or methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2,2-Difluoroethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used. For example, lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(2,2-Difluoroethoxy)benzaldehyde, 2-(2,2-Difluoroethoxy)benzoic acid.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: [2-(2,2-Difluoroethoxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: It is being investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including the development of new materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of [2-(2,2-Difluoroethoxy)phenyl]methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The difluoroethoxy group may play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity for target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares [2-(2,2-Difluoroethoxy)phenyl]methanol with five analogs:
Key Observations:
Positional Variations: The ethoxy group in is meta to fluorine, reducing electronic effects on the hydroxymethyl group compared to ortho-substituted analogs. Branched vs. Linear Chains: The difluoroethyl group in introduces branching, which may affect conformational flexibility and intermolecular interactions.
Physicochemical Trends :
Biological Activity
[2-(2,2-Difluoroethoxy)phenyl]methanol, a phenolic compound characterized by a difluoroethoxy substituent, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's unique structure contributes significantly to its biological activity. The difluoroethoxy group enhances lipophilicity, facilitating cell membrane penetration. This property allows the compound to interact with various enzymes and receptors within cells.
The mechanism of action of this compound involves several key interactions:
- Interaction with IGF-1R : The compound may inhibit the insulin-like growth factor 1 receptor (IGF-1R), which is crucial in regulating cell proliferation and survival. This inhibition affects downstream signaling pathways like PI3K and MAPK, potentially reducing cell proliferation and promoting apoptosis in cancer cells.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens, suggesting that this compound may possess antimicrobial properties.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Potential activity against various pathogens; further studies needed. |
| Cancer Cell Proliferation | Inhibition of IGF-1R may lead to reduced proliferation in cancer cells. |
| Apoptosis Induction | Increased apoptosis in cancer cells via modulation of signaling pathways. |
Case Studies and Research Findings
- Antimicrobial Studies : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown enhanced activity due to halogen substituents that influence interactions with biological targets such as enzymes and cell membranes.
- Cancer Research : A study focused on the effects of this compound on cancer cell lines demonstrated that the compound effectively inhibited IGF-1R signaling. This led to a marked decrease in cell viability and increased rates of apoptosis in treated cells compared to controls.
- Metabolism Studies : Metabolic studies have shown that the compound undergoes biliary excretion, with significant differences observed between sexes in animal models. At high doses, non-linear absorption patterns were noted, indicating saturation effects that could influence therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
